molecular formula C8H8BrN3 B1450341 (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1263060-69-0

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B1450341
CAS RN: 1263060-69-0
M. Wt: 226.07 g/mol
InChI Key: BMRXKDIZQIWUMK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives like (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine have been studied for their potential as antimicrobial agents. They exhibit a broad spectrum of activity against bacteria and fungi due to their ability to interact with microbial cell membranes and enzymes . This interaction disrupts vital biological processes within the pathogens, leading to their inhibition or death.

Antitumor Activity

The structural motif of imidazole is present in compounds that have shown promise in antitumor research. Derivatives have been synthesized and evaluated for their potential against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2), using reference drugs like Fluorouracil for comparison . The bromo and amino groups in the compound may contribute to its ability to interfere with cell proliferation.

Drug Synthesis

Imidazole derivatives serve as key intermediates in the synthesis of a variety of drugs. The presence of the imidazole ring in the molecular structure of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine makes it a valuable precursor for the development of new pharmacologically active molecules . Its reactivity allows for the introduction of additional functional groups, enhancing the compound’s therapeutic potential.

Quorum Sensing Inhibitors

Research has explored the use of imidazole derivatives as quorum sensing inhibitors. These compounds can disrupt cell-to-cell communication in bacteria, which is crucial for the regulation of virulence and antibiotic resistance mechanisms . By targeting these signaling pathways, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine could aid in the development of new strategies to combat bacterial infections without promoting resistance.

Material Science

Imidazole and its derivatives are also of interest in material science. The compound’s structure can be modified to create fluorinated derivatives, which are useful for studying structure-property correlations in materials research . These correlations are essential for the development of new materials with desired properties for various applications.

Mechanism of Action

The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The hazard statements include H302, H315, H319, H335 .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

(4-bromo-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXKDIZQIWUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

CAS RN

1263060-69-0
Record name (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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